molecular formula C14H15NO4S2 B6478651 ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate CAS No. 1281249-90-8

ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate

Cat. No.: B6478651
CAS No.: 1281249-90-8
M. Wt: 325.4 g/mol
InChI Key: CYMHVEXOZPVEJH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives This compound is characterized by the presence of an amino group, a carboxylate ester group, and a sulfonyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Sulfonylation: The sulfonyl group can be introduced by reacting the amino-thiophene intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Esterification: The carboxylate ester group can be formed by esterifying the carboxylic acid derivative of the thiophene ring with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-(4-nitrobenzenesulfonyl)thiophene-2-carboxylate: Similar structure but with a nitro group instead of a methyl group on the benzene ring.

    Ethyl 3-amino-4-(4-chlorobenzenesulfonyl)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.

    Ethyl 3-amino-4-(4-methoxybenzenesulfonyl)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the benzene ring.

Uniqueness

Ethyl 3-amino-4-(4-methylbenzenesulfonyl)thiophene-2-carboxylate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-3-19-14(16)13-12(15)11(8-20-13)21(17,18)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHVEXOZPVEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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